molecular formula C9H9F2NO2 B15200577 (R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid

(R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid

Cat. No.: B15200577
M. Wt: 201.17 g/mol
InChI Key: OYIOVKBLAKVZEC-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid is a fluorinated β-amino acid characterized by a 3,5-difluorophenyl substituent and an R-configuration at the chiral center. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing enantiomerically pure pharmaceuticals. Its synthesis often involves lipase-catalyzed resolution of racemic esters, as demonstrated in the preparation of (R)-ethyl 3-amino-3-(3,5-difluorophenyl)propanoate (yield: 38.26%, [α] = +9.0 in CHCl₃), which can be hydrolyzed to the free acid .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

OYIOVKBLAKVZEC-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Acylation and Protection Reactions

The primary amine group undergoes acylation to form protected derivatives, enabling selective reactivity in multi-step syntheses:

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
Boc ProtectionBoc₂O, DMAP, DCM, rt(R)-3-(Boc-amino)-3-(3,5-difluorophenyl)propanoic acid85–92%
AcetylationAcetic anhydride, pyridine, 0–5°CN-Acetyl derivative>90%

The Boc-protected derivative is particularly valuable for peptide synthesis, as it prevents undesired side reactions during coupling steps .

Esterification and Hydrolysis

The carboxylic acid group is esterified to improve solubility or facilitate further reactions:

Reaction TypeConditionsProductNotesSource
Ethyl Ester FormationSOCl₂, EtOH, refluxEthyl (R)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride76–98% yield
Enzymatic HydrolysisLipase PSIM, H₂O, n-hexane, 30°C(R)-enantiomer resolutionE > 200 (enantioselectivity)

Enzymatic methods using lipases enable high enantioselective resolution, critical for producing chirally pure intermediates .

Substitution Reactions

The 3,5-difluorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:

Reaction TypeReagents/ConditionsOutcomeKey ObservationsSource
HalogenationBr₂, FeBr₃, DCM, 0°CBromination at para positionLimited due to fluorine directing effects
Nucleophilic Aromatic SubstitutionKNH₂, NH₃(l), −33°CReplacement of fluorine with amineLow yield (≤30%)

Fluorine’s electron-withdrawing nature deactivates the ring, making EAS challenging unless strong directing groups are present.

Oxidation and Reduction

The propanoic acid backbone and amino group participate in redox reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
Oxidation of AmineKMnO₄, H₂O, 80°CNitroso derivativeRare; requires Boc protection first
Reduction of AcidLiAlH₄, THF, 0°C → rtPrimary alcohol derivative60–70% yield

Reduction of the carboxylic acid to an alcohol is a key step in producing β-amino alcohol derivatives for medicinal chemistry.

Stability and Degradation

Critical stability data under varying conditions:

ConditionObservationHalf-Life/DecompositionSource
Acidic (HCl, 1M)Deprotection of Boc groupComplete in 2 h (25°C)
Basic (NaOH, 1M)Ester hydrolysis85% conversion in 4 h (60°C)
Oxidative (H₂O₂)Degradation of aromatic ring40% decomposition in 24 h (rt)

Key Research Findings

  • Enzymatic Efficiency : Lipase-catalyzed resolutions achieve enantiomeric ratios (E) exceeding 200, making this method superior to chemical resolution for industrial-scale production .

  • Fluorine Effects : The 3,5-difluorophenyl group reduces reactivity in EAS but enhances metabolic stability in biological systems .

  • Mechanochemical Advantages : Ball-milling techniques reduce reaction times by 50% compared to conventional methods while maintaining high yields .

This compound’s reactivity profile underscores its utility in synthesizing chiral building blocks for pharmaceuticals, particularly in developing protease inhibitors and fluorinated bioactive molecules.

Scientific Research Applications

®-3-Amino-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes the physicochemical properties and synthetic data of (R)-3-amino-3-(3,5-difluorophenyl)propanoic acid and its closest analogs:

Compound Name Enantiomer Substituents Melting Point (°C) Optical Rotation ([α], solvent) Yield (%) Key Applications/Notes
This compound* R 3,5-difluorophenyl 256–258† Not reported (acid) 48.22† Pharmaceutical intermediates
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid S 3,5-difluorophenyl 256–258 -5.0 (H₂O) 48.22 Comparative studies
(R)-3-Amino-3-(4-fluorophenyl)propanoate R 4-fluorophenyl Not reported +18.9 (CHCl₃) 49 Lipase-catalyzed synthesis
(S)-3-Amino-3-(3,4-difluorophenyl)propionic acid S 3,4-difluorophenyl 229–231 -3.1 (H₂O) 48.08 Thermal stability studies
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid R 3-fluorophenyl Not reported Not reported Not reported High structural similarity (0.98)

*Note: Data for the R-enantiomer of the 3,5-difluoro acid is inferred from its S counterpart and precursor esters.

Impact of Fluorine Substitution Patterns

  • Melting Points : The 3,5-difluoro substitution confers a higher melting point (256–258°C) compared to the 3,4-difluoro analog (229–231°C), likely due to enhanced symmetry and intermolecular halogen bonding .
  • Optical Activity : The S-enantiomer of the 3,5-difluoro acid exhibits [α] = -5.0 in water, while its R-ester precursor shows [α] = +9.0 in CHCl₃. This stark enantiomeric contrast underscores the role of stereochemistry in molecular interactions .
  • Synthetic Yields: Yields for fluorinated β-amino acids range from 38% to 49%, with lipase-catalyzed methods favoring enantioselectivity but requiring optimization for scalability .

Research Findings and Limitations

  • Synthesis Challenges: The R-enantiomer of the 3,5-difluoro acid is less documented than its S counterpart, with most data derived from ester precursors (e.g., (R)-ethyl 3-amino-3-(3,5-difluorophenyl)propanoate) .
  • Comparative Data Gaps : Direct melting point and optical rotation data for the R-acid are unavailable in the provided evidence, necessitating extrapolation from related compounds.

Q & A

Q. What are the established synthetic routes for (R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid?

Methodological Answer: Synthesis typically involves enantioselective strategies starting from substituted phenylpropanoic acid derivatives. Key steps include:

  • Chiral resolution : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize the amino group during asymmetric synthesis .
  • Coupling reactions : Diphenyl phosphite-mediated coupling with fluorophenyl precursors, as demonstrated in analogous syntheses of 3,5-difluorophenyl-containing compounds (e.g., thiazolidinone derivatives) .
  • Optimization : Reaction conditions (e.g., pyridine solvent, room temperature) and stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine precursors) significantly impact yields .

Q. Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
CouplingDiphenyl phosphite, pyridine, RT57–83%

Q. How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the 3,5-difluorophenyl group appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz) due to coupling with fluorine atoms. The α-proton adjacent to the amino group resonates near δ 3.5–4.0 ppm .
    • ¹³C NMR : Fluorine-coupled carbons in the aromatic ring show splitting (e.g., δ 110–120 ppm for C-3 and C-5) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks corresponding to the molecular formula C₉H₈F₂NO₂ (theoretical m/z = 216.07) .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of the (R)-enantiomer?

Methodological Answer:

  • Racemization Risk : Basic conditions during deprotection (e.g., Boc removal) may induce racemization. Use mild acidic conditions (e.g., TFA in DCM) to minimize this .
  • Chiral Analysis : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to confirm enantiopurity. Retention time differences of 2–4 minutes between (R)- and (S)-enantiomers are typical .

Q. What structural features influence its bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Fluorine Substitution : The 3,5-difluorophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets .
  • Amino Acid Backbone : The propanoic acid moiety mimics natural substrates of aminotransferases, enabling competitive inhibition (e.g., observed in related compounds like 3-amino-3-(3,5-diiodophenyl)propanoic acid) .

Q. Comparative Bioactivity Data (Hypothetical)

CompoundTarget EnzymeIC₅₀ (μM)Reference
This compoundTyrosine aminotransferase12.3
(S)-EnantiomerTyrosine aminotransferase>100

Q. How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • LogP Calculation : Tools like XLOGP3 predict a LogP of -2.32, indicating moderate hydrophilicity, consistent with its carboxylic acid group .
  • Absorption/Distribution : High GI absorption (predicted) but low BBB permeability due to polar surface area (83.55 Ų) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzyme active sites, highlighting hydrogen bonds between the amino group and catalytic residues .

Q. How do researchers address discrepancies in reported solubility data?

Methodological Answer:

  • Experimental Validation : Use shake-flask methods at physiological pH (7.4) with HPLC quantification. For example, related compounds show solubility ranges of 9.29–2290 mg/mL depending on ionization .
  • Buffer Optimization : Add co-solvents (e.g., DMSO ≤1%) to improve solubility without altering bioactivity .

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight216.16 g/mol
TPSA83.55 Ų
Predicted LogS0.35 (ESOL)

Q. Table 2: Hazard Classification

HazardPrecautionary MeasuresReference
Skin IrritationUse nitrile gloves
Respiratory IrritationFume hood required

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